molecular formula C11H7FN4OS B1417460 1-(4-fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 289651-64-5

1-(4-fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B1417460
M. Wt: 262.27 g/mol
InChI Key: LDRPZSSVJZUKJU-UHFFFAOYSA-N
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Description

The compound “1-(4-fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” belongs to a class of compounds known as pyrazolo[3,4-d]pyrimidin-4-one derivatives . These compounds have been evaluated for their fungicidal activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines has been reported in several studies . For instance, a series of novel pyrazolo[3,4-d]pyrimidines was synthesized and evaluated for their anticancer activity against 60 human tumor cell lines .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines has been analyzed in various studies . The IR spectrum shows peaks corresponding to OH, NH, C=O, and C=N functional groups . The 1H-NMR spectrum provides information about the hydrogen atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidines have been studied . For example, the compound showed significant inhibitory activity against EGFR and ErbB2 kinases .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines have been reported . For example, the compound is a brown solid with a melting point of 191–192 °C .

Scientific Research Applications

Pyrazolo[3,4-d]pyrimidines and Related Scaffolds in Drug Discovery

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidines : This class of compounds demonstrates a broad spectrum of medicinal properties including anticancer, anti-inflammatory, and central nervous system (CNS) activities. The structure-activity relationship (SAR) studies emphasize their potential as drug-like candidates for various disease targets. There's a significant opportunity for medicinal chemists to exploit this scaffold further in drug development (Cherukupalli et al., 2017).

Hybrid Catalysts for Synthesis of Pyrazolo[3,4-d]pyrimidines : The review highlights the role of hybrid catalysts in synthesizing pyrazolo[3,4-d]pyrimidines, indicating their importance in medicinal chemistry and pharmaceutical industries. This suggests the chemical versatility and applicability of this scaffold in developing new therapeutic agents (Parmar et al., 2023).

Optoelectronic Materials from Pyrazolo[3,4-d]pyrimidines : Beyond therapeutic applications, compounds featuring pyrazolo[3,4-d]pyrimidine rings are also explored for their potential in optoelectronic materials. This includes their use in organic light-emitting diodes (OLEDs) and other electronic devices, showcasing the structural and functional diversity of this scaffold (Lipunova et al., 2018).

Medicinal Attributes of Pyrazolo[3,4-d]pyrimidines : These compounds are structurally similar to purines, prompting biological investigations into their therapeutic significance. They have shown crucial roles in numerous disease conditions, further highlighting the medicinal potential of this chemical scaffold (Chauhan & Kumar, 2013).

Chemistry of Fluorinated Pyrimidines : While focusing on fluorinated derivatives like 5-fluorouracil, this review underscores the importance of incorporating fluorine into pyrimidine rings for therapeutic use, particularly in cancer treatment. The principles discussed here could be relevant for understanding the applications of fluorophenyl-substituted pyrazolo[3,4-d]pyrimidines (Gmeiner, 2020).

Future Directions

The future directions in the research of pyrazolo[3,4-d]pyrimidines could involve further exploration of their anticancer activities and mechanisms of action . Additionally, the synthesis of new derivatives and evaluation of their biological activities could be potential areas of future research.

properties

IUPAC Name

1-(4-fluorophenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN4OS/c12-6-1-3-7(4-2-6)16-9-8(5-13-16)10(17)15-11(18)14-9/h1-5H,(H2,14,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRPZSSVJZUKJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)NC(=S)N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
1-(4-fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 3
1-(4-fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 4
1-(4-fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 5
1-(4-fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 6
1-(4-fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

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